molecular formula C25H33N5O6 B12637051 Boc-Tic-Nva(Unk)-OH

Boc-Tic-Nva(Unk)-OH

Cat. No.: B12637051
M. Wt: 499.6 g/mol
InChI Key: CVMIXYFDWRRAQM-OALUTQOASA-N
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Description

“Boc-Tic-Nva(Unk)-OH” is a synthetic compound used in various scientific research applications. The name suggests it is a peptide or peptide-like molecule, with Boc (tert-butyloxycarbonyl) as a protecting group, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), Nva (norvaline), and an unknown component represented by Unk.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-Tic-Nva(Unk)-OH” typically involves the stepwise assembly of the peptide chain. The Boc group is used to protect the amino group during the synthesis. The general steps include:

    Protection: Protecting the amino group of Tic with Boc.

    Coupling: Coupling Boc-Tic with Nva using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Removing the Boc group under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding protected amino acids.

Chemical Reactions Analysis

Types of Reactions

“Boc-Tic-Nva(Unk)-OH” can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

Major Products

The major products depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while coupling reactions yield extended peptide chains.

Scientific Research Applications

“Boc-Tic-Nva(Unk)-OH” is used in various fields, including:

    Chemistry: As a building block for synthesizing more complex peptides.

    Biology: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Developing peptide-based drugs or studying disease mechanisms.

    Industry: Producing peptide-based materials or catalysts.

Mechanism of Action

The mechanism of action for “Boc-Tic-Nva(Unk)-OH” would depend on its specific application. Generally, peptides can interact with proteins, enzymes, or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Boc-Tic-OH: A simpler version without the Nva and Unk components.

    Boc-Nva-OH: Lacks the Tic and Unk components.

    Boc-Tic-Nva-OH: Similar but without the unknown component.

Uniqueness

“Boc-Tic-Nva(Unk)-OH” is unique due to the combination of its components, which may confer specific properties or activities not found in simpler analogs.

Properties

Molecular Formula

C25H33N5O6

Molecular Weight

499.6 g/mol

IUPAC Name

(2S)-5-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-2-[[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C25H33N5O6/c1-15-12-20(31)29(23(26)27-15)11-7-10-18(22(33)34)28-21(32)19-13-16-8-5-6-9-17(16)14-30(19)24(35)36-25(2,3)4/h5-6,8-9,12,18-19H,7,10-11,13-14H2,1-4H3,(H2,26,27)(H,28,32)(H,33,34)/t18-,19-/m0/s1

InChI Key

CVMIXYFDWRRAQM-OALUTQOASA-N

Isomeric SMILES

CC1=CC(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CCCC(C(=O)O)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Origin of Product

United States

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